(1S,2R)-1-phenylcyclopropane-1,2-dicarboxylic acid
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Overview
Description
(1S,2R)-1-phenylcyclopropane-1,2-dicarboxylic acid is a chiral compound with significant importance in organic chemistry. It is characterized by its cyclopropane ring, which is substituted with a phenyl group and two carboxylic acid groups. The stereochemistry of this compound is denoted by the (1S,2R) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-phenylcyclopropane-1,2-dicarboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of phenyl-substituted alkenes with diazo compounds in the presence of a catalyst, such as rhodium or copper complexes. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The separation and purification of the enantiomers can be achieved through techniques such as chiral chromatography or crystallization using chiral resolving agents.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-phenylcyclopropane-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylcyclopropanone derivatives, while reduction can produce cyclopropanol derivatives.
Scientific Research Applications
(1S,2R)-1-phenylcyclopropane-1,2-dicarboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a model for studying enzyme-catalyzed reactions and stereoselectivity.
Medicine: It is investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific chiral properties.
Mechanism of Action
The mechanism by which (1S,2R)-1-phenylcyclopropane-1,2-dicarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane ring’s strained structure makes it reactive, allowing it to participate in various biochemical pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-1-phenylcyclopropane-1,2-dicarboxylic acid
- (1S,2S)-1-phenylcyclopropane-1,2-dicarboxylic acid
- (1R,2R)-1-phenylcyclopropane-1,2-dicarboxylic acid
Uniqueness
(1S,2R)-1-phenylcyclopropane-1,2-dicarboxylic acid is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its enantiomers and diastereomers may exhibit different reactivities and biological activities, making it a valuable compound for stereochemical studies and applications.
Properties
Molecular Formula |
C11H10O4 |
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Molecular Weight |
206.19 g/mol |
IUPAC Name |
(1S,2R)-1-phenylcyclopropane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C11H10O4/c12-9(13)8-6-11(8,10(14)15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)(H,14,15)/t8-,11+/m0/s1 |
InChI Key |
CPBWKVACBJABJR-GZMMTYOYSA-N |
Isomeric SMILES |
C1[C@H]([C@@]1(C2=CC=CC=C2)C(=O)O)C(=O)O |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
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